molecular formula C19H19Cl2N3O3S B250913 3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide

3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B250913
M. Wt: 440.3 g/mol
InChI Key: LPXDPHSWPPFGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide, also known as DAPT, is a chemical compound that has been widely studied for its potential use in scientific research. It is a gamma-secretase inhibitor that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and Notch. By inhibiting gamma-secretase, this compound prevents the cleavage of APP and the formation of beta-amyloid, a peptide that is believed to play a key role in the development of Alzheimer's disease. It also inhibits the cleavage of Notch, a receptor that plays a key role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell differentiation and inhibit cell proliferation in a variety of cell types. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide in lab experiments is its specificity for gamma-secretase. This allows researchers to selectively inhibit the activity of gamma-secretase without affecting other enzymes or processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research on 3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide. One area of interest is the development of more specific and potent gamma-secretase inhibitors that can be used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the study of the role of gamma-secretase in other cellular processes, such as cell differentiation and proliferation. Finally, there is also interest in the development of new methods for synthesizing this compound and other gamma-secretase inhibitors that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide involves several steps, including the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl isothiocyanate to form the corresponding isothiocyanate. Finally, this is reacted with 2-methylpropanoyl chloride and then hydrolyzed to form this compound.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide has been widely studied for its potential use in scientific research. It has been shown to have a variety of effects on cell differentiation, proliferation, and apoptosis. It has also been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C19H19Cl2N3O3S

Molecular Weight

440.3 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O3S/c1-10(2)17(25)22-12-4-6-13(7-5-12)23-19(28)24-18(26)11-8-14(20)16(27-3)15(21)9-11/h4-10H,1-3H3,(H,22,25)(H2,23,24,26,28)

InChI Key

LPXDPHSWPPFGRK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl

Origin of Product

United States

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